molecular formula C33H33NO16 B058588 Aconityldoxorubicin CAS No. 114390-31-7

Aconityldoxorubicin

Cat. No.: B058588
CAS No.: 114390-31-7
M. Wt: 699.6 g/mol
InChI Key: XULUYSQCLZAMJZ-DZMFYADZSA-N
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Description

Aconityldoxorubicin is a derivative of the well-known anticancer drug doxorubicin. It is synthesized by conjugating doxorubicin with cis-aconitic acid, forming a compound that is designed to improve the delivery and efficacy of doxorubicin in cancer therapy. The primary goal of this modification is to enhance the drug’s targeting ability and reduce its side effects, particularly cardiotoxicity, which is a significant concern with doxorubicin.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aconityldoxorubicin is synthesized by reacting doxorubicin hydrochloride with cis-aconitic acid in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like pyridine. The process involves the formation of an amide bond between the amino group of doxorubicin and the carboxyl group of cis-aconitic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: Aconityldoxorubicin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (pH 5-6) are commonly used to hydrolyze the amide bond.

    Oxidation: Reactive oxygen species can be generated in the presence of molecular oxygen and redox-active metals.

Major Products Formed:

    Hydrolysis: Doxorubicin and cis-aconitic acid.

    Oxidation: Reactive oxygen species and various oxidized metabolites.

Scientific Research Applications

Aconityldoxorubicin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: Used as a model compound to study drug conjugation and release mechanisms.

    Biology: Investigated for its ability to target specific cellular receptors and its interaction with cellular components.

    Medicine: Primarily used in cancer research to develop targeted chemotherapy treatments.

    Industry: Utilized in the development of drug delivery systems and nanocarriers for targeted therapy.

Mechanism of Action

Aconityldoxorubicin exerts its effects through several mechanisms:

Molecular Targets and Pathways:

Comparison with Similar Compounds

Aconityldoxorubicin is compared with other similar compounds, particularly other doxorubicin derivatives:

    Doxorubicin: The parent compound, widely used in cancer therapy but associated with significant cardiotoxicity.

    Daunorubicin: Another anthracycline antibiotic with similar mechanisms of action but different clinical applications.

    Epirubicin: A stereoisomer of doxorubicin with reduced cardiotoxicity.

    Idarubicin: A derivative with improved cellular uptake and efficacy.

Uniqueness: this compound’s unique feature is its conjugation with cis-aconitic acid, which allows for targeted drug delivery and pH-responsive release, potentially reducing side effects and improving therapeutic outcomes .

Properties

IUPAC Name

(2Z)-2-[2-[[(2S,3S,4S,6R)-3-hydroxy-2-methyl-6-[[(1S,3S)-3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]amino]-2-oxoethylidene]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H33NO16/c1-12-27(40)16(34-20(37)6-13(32(45)46)7-21(38)39)8-22(49-12)50-18-10-33(47,19(36)11-35)9-15-24(18)31(44)26-25(29(15)42)28(41)14-4-3-5-17(48-2)23(14)30(26)43/h3-6,12,16,18,22,27,35,40,42,44,47H,7-11H2,1-2H3,(H,34,37)(H,38,39)(H,45,46)/b13-6-/t12-,16-,18-,22-,27+,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULUYSQCLZAMJZ-DZMFYADZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)C=C(CC(=O)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)NC(=O)/C=C(/CC(=O)O)\C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H33NO16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114390-31-7
Record name Aconityldoxorubicin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114390317
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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